12-[4-(2-Methoxyphenyl)piperazin-1-yl]-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-[4-(2-Methoxyphenyl)piperazin-1-yl]-10-methyl-7-thia-9,11-diazatricyclo[6400^{2,6}]dodeca-1(8),2(6),9,11-tetraene is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that combines a piperazine ring with a methoxyphenyl group and a cyclopenta-thieno-pyrimidine core
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are likely the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
This interaction could result in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The compound’s interaction with the alpha1-adrenergic receptors can affect various biochemical pathways. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are also associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties are crucial for its bioavailability. In silico docking and molecular dynamics simulations, along with ADME calculations, have been used to study similar compounds . These studies can help identify promising lead compounds with acceptable pharmacokinetic profiles .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given its potential interaction with alpha1-adrenergic receptors. These effects could include changes in smooth muscle contraction and neurotransmitter activity .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s pharmacokinetic properties can be affected by factors such as pH, temperature, and the presence of other substances in the body .
Biochemical Analysis
Biochemical Properties
The compound 4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine has shown affinity for alpha1-adrenergic receptors . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) that play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . The compound interacts with these receptors, potentially influencing their function .
Cellular Effects
In terms of cellular effects, compounds similar to 4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine have been observed to produce loss of cell viability in certain cell lines . For instance, compounds 5a and 5e, which are structurally similar, have been observed to produce loss of cell viability of MCF-10A cells .
Molecular Mechanism
It has been suggested that it may exert its effects through binding interactions with alpha1-adrenergic receptors . This interaction could potentially lead to changes in gene expression and cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-[4-(2-Methoxyphenyl)piperazin-1-yl]-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene typically involves multiple steps, starting with the preparation of the thieno[2,3-d]pyrimidine core. This can be achieved through a cyclization reaction involving appropriate precursors such as thiophene derivatives and guanidine. The piperazine ring is then introduced through a nucleophilic substitution reaction, where the methoxyphenyl group is attached to the piperazine nitrogen.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. Catalysts and reagents are selected to facilitate the desired transformations efficiently. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the piperazine ring, potentially converting it into a more saturated form.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the piperazine nitrogen and the thieno[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated piperazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
12-[4-(2-Methoxyphenyl)piperazin-1-yl]-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene has been explored for its potential in several scientific domains:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting neurological disorders.
Industry: Utilized in the development of novel materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant with a similar piperazine structure.
Naftopidil: Used in the treatment of benign prostatic hyperplasia.
Urapidil: An antihypertensive agent.
Uniqueness
What sets 12-[4-(2-Methoxyphenyl)piperazin-1-yl]-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene apart is its unique combination of structural features, which may confer distinct pharmacological properties. Its ability to interact with multiple targets and undergo various chemical transformations makes it a versatile compound for research and development.
Properties
IUPAC Name |
12-[4-(2-methoxyphenyl)piperazin-1-yl]-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS/c1-14-22-20(19-15-6-5-9-18(15)27-21(19)23-14)25-12-10-24(11-13-25)16-7-3-4-8-17(16)26-2/h3-4,7-8H,5-6,9-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDBJTQIJGJLMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C3=C(CCC3)SC2=N1)N4CCN(CC4)C5=CC=CC=C5OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.